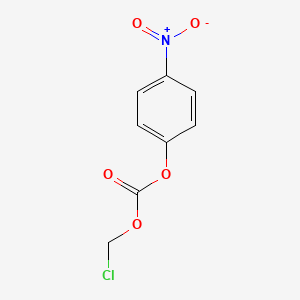

Chloromethyl (4-nitrophenyl) carbonate

Descripción

Significance of Activated Carbonate Reagents in Modern Organic Chemistry

Activated carbonate reagents are a class of compounds highly valued in organic synthesis for their utility as efficient acylating agents. nbinno.com Their enhanced reactivity allows for the facile synthesis of a wide range of organic molecules, including other carbonates, carbamates, and ureas, which are functional groups frequently found in pharmaceuticals, polymers, and agrochemicals. researchgate.netnih.gov One of the most significant applications of activated carbonates is in the implementation of protecting group strategies. nbinno.com In the multi-step synthesis of complex molecules, such as peptides and oligonucleotides, specific functional groups like amines and alcohols must be temporarily blocked to prevent unwanted side reactions. Activated carbonates provide a reliable method for introducing carbonate-based protecting groups that are stable under certain conditions but can be removed selectively when needed. emerginginvestigators.org Reagents like 4-nitrophenyl chloroformate are classic examples, reacting readily with nucleophiles to form new, activated intermediates for further transformations. nbinno.comresearchgate.net

Historical Context of 4-Nitrophenyl Moieties in Synthetic Methodologies

The 4-nitrophenyl group has long been a cornerstone of synthetic strategy, primarily due to its powerful electron-withdrawing properties. mdpi.com When attached to an oxygen atom, as in a 4-nitrophenyl ester or carbonate, the nitro group significantly increases the electrophilicity of the carbonyl carbon. This "activation" renders the carbonyl group more susceptible to nucleophilic attack by making the 4-nitrophenoxide a very stable, and thus effective, leaving group. nih.govemerginginvestigators.org

Beyond its role in activation, the 4-nitrophenyl moiety can also serve as a versatile synthetic handle. The nitro group can be chemically transformed, most commonly via reduction to an amine (the aniline (B41778) derivative). This transformation provides a key building block for the construction of more complex molecular architectures, particularly in medicinal chemistry. mdpi.comnih.gov A distinct practical advantage of using this moiety is the release of the 4-nitrophenolate (B89219) anion during a reaction. This ion has a characteristic yellow color, allowing for simple and direct visual or spectrophotometric monitoring of the reaction's progress. emerginginvestigators.org

Conceptual Framework of Leaving Group Characteristics in Carbonate Reactivity

The reactivity of any carbonate in a substitution reaction is fundamentally dictated by the stability of the group that is displaced, known as the leaving group or nucleofuge. masterorganicchemistry.com An effective leaving group is a species that can readily accommodate the electron pair from the broken bond, which means it must be stable on its own in solution. masterorganicchemistry.com

There is a direct inverse relationship between the basicity of a species and its quality as a leaving group: the weaker the base, the better the leaving group. masterorganicchemistry.com The 4-nitrophenoxide ion is an exceptionally weak base. This is because the negative charge on the oxygen atom is extensively stabilized through resonance delocalization into the aromatic ring and, crucially, by the strong electron-withdrawing inductive and resonance effects of the para-nitro group. emerginginvestigators.org The relative acidity of the conjugate acid, 4-nitrophenol (B140041) (pKa ≈ 7.15), is a quantitative measure of the anion's stability. emerginginvestigators.org

This inherent stability is what makes 4-nitrophenyl carbonates "activated." The excellent leaving group ability of the 4-nitrophenoxide makes the carbonate's carbonyl carbon highly electrophilic and primed for reaction with a wide range of nucleophiles. nih.gov This stands in stark contrast to carbonates with simple alkoxide leaving groups, such as ethoxide or benzyloxide. These alkoxides are significantly stronger bases and, consequently, are much poorer leaving groups, leading to far less reactive carbonate compounds. nih.gov

The subject of this article, Chloromethyl (4-nitrophenyl) carbonate, incorporates these principles into a single molecular structure.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 50780-50-2 echemi.combiosynth.comamadischem.combldpharm.com |

| Molecular Formula | C₈H₆ClNO₅ echemi.comuni.lu |

| Molecular Weight | 231.59 g/mol echemi.comamadischem.com |

| InChIKey | PDTWCUYBIVJSTL-UHFFFAOYSA-N echemi.comuni.lu |

| SMILES | C1=CC(=CC=C1N+[O-])OC(=O)OCCl uni.lu |

| Recommended Storage | 2-8°C amadischem.com |

The reactivity of this compound is dictated by its dual functional nature. As a 4-nitrophenyl carbonate, its carbonyl carbon is highly electrophilic and susceptible to attack by nucleophiles, which would lead to the displacement of the stable 4-nitrophenoxide anion. Simultaneously, it possesses a chloromethyl group, which is a reactive site for Sₙ2-type reactions, where a nucleophile would displace the chloride ion. The specific reaction pathway that is favored would depend on the nature of the nucleophile used and the precise reaction conditions, making it a potentially versatile tool for the synthetic chemist.

Structure

3D Structure

Propiedades

IUPAC Name |

chloromethyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO5/c9-5-14-8(11)15-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTWCUYBIVJSTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380672 | |

| Record name | chloromethyl (4-nitrophenyl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50780-50-2 | |

| Record name | chloromethyl (4-nitrophenyl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chloromethyl 4-nitrophenyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Kinetic Studies of Activated Carbonates

Nucleophilic Acyl Substitution Pathways in Carbonate Reactivity

The primary reaction pathway for activated carbonates is nucleophilic acyl substitution. nih.gov This is generally a two-step process involving the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the leaving group. nih.gov For activated carbonates, this mechanism can be influenced by the nature of the nucleophile, the solvent, and the specific substituents on the carbonate.

Role of the 4-Nitrophenoxide Moiety as a Leaving Group

The efficacy of 4-nitrophenoxide as a leaving group is a key factor in the high reactivity of 4-nitrophenyl carbonates. A good leaving group is one that can stabilize the negative charge it acquires upon departure. google.com

The 4-nitrophenoxide anion is an excellent leaving group due to the strong electron-withdrawing nature of the para-nitro group. This group delocalizes the negative charge on the oxygen atom through resonance, thereby stabilizing the phenoxide anion. This stabilization lowers the activation energy for the departure of the leaving group, facilitating the nucleophilic substitution reaction. The enhanced reactivity of compounds with electron-withdrawing substituents on the leaving group has been demonstrated in kinetic studies of related carbonates. emerginginvestigators.org

The departure of the 4-nitrophenoxide leaving group is significantly influenced by the pH of the reaction medium. In basic conditions, the leaving group departs as the 4-nitrophenoxide anion, which is yellow in color, allowing for spectrophotometric monitoring of the reaction progress. emerginginvestigators.org The rate of hydrolysis of 4-nitrophenyl carbonates is accelerated in basic conditions, with optimal rates observed at pH 12 and above. emerginginvestigators.orgnih.gov Conversely, under acidic and neutral conditions, the hydrolysis is minimal. emerginginvestigators.org The pKa of 4-nitrophenol (B140041) is approximately 7.15, meaning that above this pH, the equilibrium favors the formation of the more stable 4-nitrophenoxide anion.

Kinetic Investigations of Aminolysis Reactions

Kinetic studies of the aminolysis of 4-nitrophenyl carbonates provide detailed information about the reaction mechanism. These reactions are often studied under pseudo-first-order conditions with an excess of the amine nucleophile. nih.govresearchgate.net

In the presence of an excess of amine, the concentration of the amine is considered constant, and the reaction follows pseudo-first-order kinetics. The observed pseudo-first-order rate coefficient (kobsd) can be determined by monitoring the appearance of the 4-nitrophenoxide anion spectrophotometrically. nih.govresearchgate.net Plots of kobsd versus the free amine concentration at a constant pH are typically linear, and the slope of this plot gives the second-order rate coefficient (kN) for the aminolysis reaction. nih.govresearchgate.net

Table 1: Representative Pseudo-First-Order Rate Coefficients (kobsd) for the Reaction of 4-Chlorophenyl 4-Nitrophenyl Carbonate with Secondary Alicyclic Amines in 44 wt % Ethanol-Water at 25.0 °C

| Amine (pKa) | [Amine] (M) | kobsd (s-1) |

| Piperazine (9.83) | 0.01 | 0.0015 |

| Piperidine (11.12) | 0.01 | 0.0042 |

| Morpholine (8.33) | 0.01 | 0.0008 |

Note: This data is for an analogous compound, 4-chlorophenyl 4-nitrophenyl carbonate, and is intended to be representative of the type of kinetic data obtained in these studies.

A Brønsted-type plot, which correlates the logarithm of the second-order rate coefficient (log kN) with the pKa of the conjugate acid of the amine, is a powerful tool for elucidating reaction mechanisms. The slope of the Brønsted plot, known as the Brønsted coefficient (βN), provides insight into the degree of bond formation between the nucleophile and the electrophilic center in the transition state. nih.govresearchgate.net

For the aminolysis of 4-nitrophenyl carbonates, the Brønsted-type plots can be linear or biphasic. nih.govresearchgate.net A linear plot with a βN value between 0.8 and 0.9 is indicative of a stepwise mechanism where the breakdown of the zwitterionic tetrahedral intermediate (T+/-) to products is the rate-limiting step. nih.govresearchgate.net A biphasic Brønsted plot, with a change in slope from a small value (e.g., 0.2) for highly basic amines to a large value (e.g., 0.9) for less basic amines, suggests a change in the rate-determining step. nih.govresearchgate.net For highly basic amines, the formation of the tetrahedral intermediate is rate-limiting, while for less basic amines, the breakdown of the intermediate is rate-limiting. nih.govresearchgate.net

Table 2: Brønsted Coefficients (βN) for the Aminolysis of Activated Carbonates

| Carbonate | Amine Series | βN | Proposed Rate-Determining Step |

| 4-Methylphenyl 4-nitrophenyl carbonate | Quinuclidines | 0.88 | Breakdown of T+/- |

| 4-Chlorophenyl 4-nitrophenyl carbonate | Quinuclidines | 0.87 | Breakdown of T+/- |

| 4-Chlorophenyl 4-nitrophenyl carbonate | Secondary Alicyclic Amines (high pKa) | 0.2 | Formation of T+/- |

| 4-Chlorophenyl 4-nitrophenyl carbonate | Secondary Alicyclic Amines (low pKa) | 0.9 | Breakdown of T+/- |

Note: This data is for analogous compounds and illustrates the use of Brønsted-type plots in mechanistic analysis.

Solvent Effects on Reaction Rates and Mechanisms

The solvent in which a reaction occurs can significantly influence both the rate of reaction and the underlying mechanism. For activated carbonates like chloromethyl (4-nitrophenyl) carbonate, the solvent's properties, such as polarity, ionizing power, and nucleophilicity, play a crucial role in the solvolysis and aminolysis reactions.

Kinetic studies on the solvolysis of p-nitrophenyl chloroformate, a closely related compound, have been analyzed using the extended (two-term) Grunwald-Winstein equation. This equation relates the specific rates of solvolysis (k) in a given solvent to the standard solvent (kₒ, 80% ethanol) and quantifies the sensitivity of the reaction to the solvent's ionizing power (Y) and its nucleophilicity (N). The analysis for p-nitrophenyl chloroformate across 39 different solvents yielded sensitivity values of l = 1.68 (towards solvent nucleophilicity) and m = 0.46 (towards solvent ionizing power). mdpi.com These values suggest that the reaction mechanism involves a rate-determining addition step of the solvent molecule to the carbonyl carbon, characteristic of an addition-elimination pathway. mdpi.com The ratio of l/m, which is 3.67 for p-nitrophenyl chloroformate, indicates a high sensitivity to solvent nucleophilicity and suggests that general base catalysis by the solvent is a significant factor in the transition state. mdpi.com

The composition of the solvent mixture also has a profound effect. For the hydrolysis of 4-nitrophenyl chloroformate in water-acetonitrile mixtures, the addition of the organic solvent (acetonitrile) to water leads to a decrease in the reaction rate. researchgate.net This observation is attributed to the selective solvation of the reactants by the more polar water molecules. researchgate.net The non-linear relationship observed when plotting the logarithm of the observed rate constant against the reciprocal of the dielectric constant further supports the concept of preferential solvation. researchgate.net

In the context of aminolysis, the solvent can dictate the nature of the reaction mechanism. For instance, the aminolysis of 4-nitrophenyl chloroformate with secondary alicyclic amines in a highly aqueous solution proceeds through a stepwise mechanism where the formation of a zwitterionic tetrahedral intermediate is the rate-determining step. nih.gov However, when the same reaction is carried out with anilines in acetonitrile (B52724), the mechanism shifts to a concerted one. This change is attributed to the destabilization of the charged tetrahedral intermediate in the less polar aprotic solvent, acetonitrile, which leads to a faster expulsion of the amine from the intermediate compared to its breakdown to products. nih.gov

Similarly, kinetic studies on the reactions of 4-methylphenyl 4-nitrophenyl carbonate and 4-chlorophenyl 4-nitrophenyl carbonate with quinuclidines in 44 wt % ethanol-water show a stepwise process where the breakdown of the tetrahedral intermediate is rate-limiting. nih.gov The choice of solvent mixture, in this case, aqueous ethanol, is capable of stabilizing the charged intermediate, thus favoring the stepwise pathway. The aminolysis of 4-nitrophenyl phenyl carbonate in a solvent mixture of 80 mol% H₂O and 20 mol% DMSO also proceeds via a stepwise mechanism involving a tetrahedral intermediate. researchgate.net

| Compound | l (Sensitivity to Solvent Nucleophilicity) | m (Sensitivity to Solvent Ionizing Power) | l/m Ratio |

|---|---|---|---|

| p-Nitrophenyl chloroformate | 1.68 ± 0.06 | 0.46 ± 0.04 | 3.67 |

| Phenyl chloroformate | - | - | 2.94 |

| p-Methoxyphenyl chloroformate | - | - | 2.77 |

Comparative Reactivity Studies of Carbonates versus Thiocarbonates

The substitution of an oxygen atom with a sulfur atom in the carbonate functional group, forming a thiocarbonate, significantly alters the molecule's reactivity. Comparative studies between carbonates and their corresponding thiocarbonate analogs reveal important differences in reaction rates, selectivity, and mechanisms, primarily due to the differences in electronegativity and polarizability between oxygen and sulfur.

In reactions with nucleophiles, thiocarbonates generally exhibit different reactivity patterns compared to carbonates. A key observation is the enhanced stability of some thiocarbonates in aqueous media coupled with faster reaction rates with specific nucleophiles. For example, in a comparative study involving the reaction with sodium hydrosulfide (B80085) (NaSH), 4-nitrophenyl methyl thiocarbonate demonstrated greater stability in water than its carbonate counterpart, 4-nitrophenyl methyl carbonate. nih.gov Despite this higher stability, the rate of 4-nitrophenolate (B89219) release in the presence of NaSH was 26 times faster for the thiocarbonate. nih.gov This suggests a higher selectivity of the thiocarbonate for the hydrosulfide anion over background hydrolysis. nih.gov

The electronic nature of the substituents also plays a critical role in modulating this reactivity difference. For instance, the most electrophilic thiocarbonate studied, bis(4-nitrophenyl) thiocarbonate, not only reacted faster than any of the carbonates or other thiocarbonates with NaSH but also showed the highest selectivity over hydrolysis, with a ratio of 690:1. nih.gov In general, thiocarbonates tend to react faster with hydrosulfide than the respective carbonates. nih.gov This enhanced reactivity is attributed to differences in the electrophilic character of the carbonyl versus the thiocarbonyl carbon. nih.gov

However, the trend is not universal and depends on the specific carbonate-thiocarbonate pair and the nucleophile. In the aminolysis of 4-nitrophenyl phenyl carbonate and its thionocarbonate analog with secondary alicyclic amines, the reaction mechanism is strongly influenced by the change from a C=O to a C=S center. researchgate.net The aminolysis of the carbonate proceeds through a classic stepwise mechanism with a single tetrahedral intermediate. researchgate.net In contrast, the reaction of the thionocarbonate shows evidence of proceeding through two intermediates: a zwitterionic tetrahedral intermediate and its deprotonated form, indicating a more complex reaction pathway. researchgate.net

Furthermore, studies involving enzymatic hydrolysis have shown that the nature of the ester linkage (carbonate vs. thiocarbonate) affects the rate of cleavage. For instance, liver carboxylesterases hydrolyze the ethylthiocarbonate of α-naphthol at a different rate compared to the corresponding methyl-carbonate, with the optimum pH for the enzyme's activity being between 7.0 and 7.6 for both. nih.gov Generally, the values of the first-order rate constant (k₁) for the aminolysis of chloroformates are larger than for the corresponding thionochloroformates, which is attributed to the harder character of the amine nucleophiles preferring to bind to the harder carbonyl group over the softer thiocarbonyl group. nih.gov

| Compound | Initial Rate with NaSH (10⁻⁹ M/s) | Initial Rate of Hydrolysis (10⁻⁹ M/s) | Selectivity (Rate with NaSH / Rate of Hydrolysis) |

|---|---|---|---|

| 4-Nitrophenyl methyl carbonate | - | - | 1.8 : 1 |

| 4-Nitrophenyl 2,2,2-trifluoroethyl carbonate | 9.05 | - | - |

| Bis(4-nitrophenyl) thiocarbonate | - | - | 690 : 1 |

Applications in Organic Synthesis and Functional Group Transformations

Application as an Intermediate in Complex Molecule Synthesis

The 4-nitrophenyl carbonate functional group serves as a versatile activated intermediate in the synthesis of complex molecules, including pharmaceuticals and natural products. nbinno.comnbinno.com Its utility lies in its ability to react efficiently with a range of nucleophiles under controlled conditions. This reactivity allows for the sequential and chemoselective introduction of different molecular fragments.

In multi-step syntheses, a common strategy involves activating a hydroxyl group as a 4-nitrophenyl carbonate. This intermediate is stable enough to be carried through several synthetic steps but can be readily displaced by a suitable nucleophile at a later stage. researchgate.net For example, in the synthesis of certain pharmaceutical compounds, a key step may involve the reaction of an alcohol with a reagent like 4-nitrophenyl chloroformate to form an activated carbonate. nbinno.com This intermediate can then be coupled with an amine to form a carbamate (B1207046) linkage, a common structural motif in drug molecules. nbinno.com

The predictable reactivity and the mild conditions required for both the formation and subsequent reaction of 4-nitrophenyl carbonates make them valuable intermediates, minimizing the risk of side reactions with other sensitive functional groups within a complex molecule.

Utility in the Synthesis of Activated Esters and Derivatives

A significant application of reagents that generate the 4-nitrophenyl carbonate moiety is in the synthesis of activated esters. 4-Nitrophenyl chloroformate, for instance, reacts with carboxylic acids to form reactive 4-nitrophenyl esters. nbinno.comepa.gov These activated esters are more susceptible to nucleophilic attack than the corresponding free carboxylic acids, facilitating the formation of amide or ester bonds under mild conditions.

This method is particularly prominent in peptide synthesis, where the carboxyl group of one amino acid is activated as a 4-nitrophenyl ester before being coupled with the amino group of another. nbinno.com More broadly, this strategy is used in the synthesis of various pharmaceuticals and biomolecules. nbinno.com

Recent research has highlighted the superiority of 4-nitrophenyl (PNP) activated esters over other types, such as 2,3,5,6-tetrafluorophenyl (TFP) esters, for specific applications like the indirect radiofluorination of biomolecules. nih.govresearchgate.netrsc.org Comparative studies have shown that PNP esters can offer better stability and result in higher yields for one-step radiolabeling processes, demonstrating favorable acylation kinetics. nih.gov

| Feature | 4-Nitrophenyl (PNP) Activated Esters |

| Precursor Reagent | 4-Nitrophenyl chloroformate |

| Function | Activates carboxylic acids for nucleophilic acyl substitution |

| Key Advantage | Good leaving group (4-nitrophenoxide) facilitates reactions |

| Applications | Peptide synthesis, pharmaceutical synthesis, radiolabeling |

| Comparative Performance | Shown to be superior to TFP esters in certain radiolabeling contexts for stability and yield nih.gov |

Application as Protecting Groups in Multi-Step Syntheses

In the intricate pathways of multi-step organic synthesis, protecting groups are essential for ensuring chemoselectivity by temporarily masking a reactive functional group to prevent unwanted side reactions. emerginginvestigators.orgorganic-chemistry.org The 4-nitrophenyl carbonate group is employed as a robust protecting group, particularly for alcohols and amines. emerginginvestigators.orgresearchgate.net The introduction of this group is typically achieved by reacting the alcohol or amine with 4-nitrophenyl chloroformate. nbinno.comemerginginvestigators.org

A key principle in complex synthesis is orthogonality, which allows for the selective removal of one protecting group in the presence of others. organic-chemistry.org The 4-nitrophenyl carbonate group fits well into orthogonal protection schemes because of its specific cleavage conditions. emerginginvestigators.orgemerginginvestigators.orgresearchgate.net

For instance, it is common to use acid-labile protecting groups like the tert-butyloxycarbonyl (Boc) group alongside the base-labile 4-nitrophenyl carbonate group. organic-chemistry.orgemerginginvestigators.orgresearchgate.net In a molecule containing both a Boc-protected amine and an alcohol protected as a 4-nitrophenyl carbonate, the Boc group can be removed with acid while the carbonate remains intact. Subsequently, the 4-nitrophenyl carbonate can be cleaved under basic conditions without affecting other parts of the molecule. emerginginvestigators.orgorganic-chemistry.org This selective deprotection is crucial for the stepwise construction of complex molecules. rsc.orgnih.gov

The defining feature of the 4-nitrophenyl carbonate as a protecting group is its lability under basic conditions. emerginginvestigators.org It is generally stable in neutral and acidic aqueous solutions but is readily cleaved in mild basic environments, typically at a pH of 12 or higher. emerginginvestigators.orgresearchgate.net

The mechanism of deprotection involves a base-catalyzed hydrolysis that releases the protected alcohol or amine. emerginginvestigators.org A significant advantage of this system is that the cleavage releases 4-nitrophenol (B140041). emerginginvestigators.org Under the basic deprotection conditions, 4-nitrophenol is deprotonated to the 4-nitrophenolate (B89219) ion, which has a distinct yellow color and a strong UV absorbance at around 413 nm. emerginginvestigators.orgemerginginvestigators.orgresearchgate.net This color change provides a simple and effective method for visually or spectrophotometrically monitoring the progress of the deprotection reaction in real-time. emerginginvestigators.org

| Characteristic | Description |

| Stability | Stable in acidic and neutral conditions emerginginvestigators.orgemerginginvestigators.orgresearchgate.net |

| Lability | Cleaved under mild basic conditions (e.g., pH > 12) emerginginvestigators.org |

| Mechanism | Base-catalyzed hydrolysis emerginginvestigators.org |

| Byproduct | 4-nitrophenol |

| Reaction Monitoring | Release of the yellow 4-nitrophenolate ion allows for colorimetric tracking of the deprotection emerginginvestigators.orgemerginginvestigators.orgresearchgate.net |

Role in Peptide Synthesis Methodologies

The formation of the peptide bond—an amide linkage between two amino acids—is the cornerstone of peptide synthesis. This process requires the precise and controlled reaction between the carboxyl group of one amino acid and the amino group of another. Reagents like 4-nitrophenyl chloroformate play a crucial role in this field, primarily through the protection of amine groups. nbinno.comnbinno.comgoogle.com

To prevent the highly nucleophilic amine group of an amino acid from undergoing undesirable side reactions (such as self-polymerization) during peptide coupling, it must be temporarily protected. organic-chemistry.orgnbinno.com Reacting an amino acid with 4-nitrophenyl chloroformate converts the N-terminal amine into a stable 4-nitrophenyl carbamate. nbinno.comnbinno.comnih.gov

This carbamate group effectively deactivates the nucleophilicity of the amine, allowing the carboxyl group of the same amino acid to be selectively activated and coupled with the free amine of another amino acid. organic-chemistry.org Once the desired peptide bond is formed, the 4-nitrophenyl carbamate protecting group can be removed under its specific deprotection conditions to reveal the amine, ready for the next coupling step. This cycle of protection, coupling, and deprotection is fundamental to the stepwise synthesis of peptides. nbinno.com

Coupling Agent for Amino Acid Linkage

The formation of a peptide bond, an amide linkage between two amino acids, is a cornerstone of peptide and protein chemistry. This process requires the activation of the carboxylic acid group of one amino acid to facilitate coupling with the amino group of another. Activated p-nitrophenyl esters have long been utilized for this purpose, and reagents like bis(4-nitrophenyl) carbonate serve as effective tools for generating these active esters. nbinno.comosti.gov

The general strategy involves the reaction of an N-protected amino acid with a p-nitrophenyl carbonate source. This forms a p-nitrophenyl ester of the amino acid, an "active ester" intermediate. This intermediate is stable enough to be isolated but reactive enough to undergo efficient aminolysis. When the second amino acid (with its free amino group) is introduced, it acts as a nucleophile, attacking the activated carbonyl carbon and displacing the 4-nitrophenoxide leaving group to form the desired peptide bond. osti.gov This methodology has been applied in both solution-phase and solid-phase peptide synthesis (SPPS). osti.govrsc.org For instance, in SPPS, a resin-bound amino acid can be activated using bis(4-nitrophenyl) carbonate, preparing it for coupling with the next amino acid in the sequence. rsc.org

Contributions to the Synthesis of Polymeric and Supramolecular Structures

The utility of the 4-nitrophenyl carbonate group extends to macromolecular chemistry, where it serves as a versatile functional handle for the synthesis and modification of polymers. A key strategy involves the use of monomers that contain a reactive p-nitrophenyl carbonate moiety. tcichemicals.com

One such example is 2-(p-Nitrophenoxycarbonyloxy)ethyl Methacrylate (B99206). tcichemicals.com This methacrylate monomer can be polymerized or co-polymerized using controlled radical polymerization techniques like atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain transfer (RAFT) polymerization. tcichemicals.com The resulting polymer possesses pendant 4-nitrophenyl carbonate groups along its backbone. These groups act as latent electrophiles, ready for post-polymerization modification. By reacting the polymer with various primary amines, a wide array of functional moieties can be grafted onto the polymer via stable urethane (B1682113) linkages. tcichemicals.com This approach is particularly advantageous for incorporating functional groups that would otherwise be incompatible with the polymerization conditions. tcichemicals.com This method has been successfully used to develop functional nanoparticles for therapeutic applications, for example, by attaching anti-tumor drugs or specific chelating agents to block copolymers. tcichemicals.com

Furthermore, the activation of terminal hydroxyl groups on pre-formed polymers, such as star-branched polymers, with reagents like 4-nitrophenyl chloroformate creates reactive carbonate end-groups. researchgate.net These activated polymer chains can then be coupled with other molecules to create complex architectures like block copolymers or polymer conjugates. researchgate.net Polymer-bound versions of 4-nitrophenyl carbonate are also commercially available, serving as solid-phase reagents for attaching and modifying molecules. sigmaaldrich.com

Facilitation of Isocyanate and Carbamate Synthesis

The high electrophilicity of the 4-nitrophenyl carbonate group makes it an excellent reagent for the synthesis of carbamates, which are important functional groups in pharmaceuticals, agrochemicals, and materials science. nih.govacs.org The reaction of a p-nitrophenyl carbonate with a primary or secondary amine proceeds cleanly and efficiently, with the amine nucleophile attacking the carbonyl carbon to displace the 4-nitrophenoxide and form the corresponding carbamate. emerginginvestigators.orgnih.gov Mixed carbonates featuring a p-nitrophenyl moiety are frequently employed as effective alkoxycarbonylating agents for amines. nih.govacs.org

The following table provides examples of carbamate synthesis using 4-nitrophenyl carbonate precursors.

| Amine/Nucleophile | Carbonate Reagent | Product Type | Yield | Reference |

| Benzylamine | 4-Nitrophenyl chloroformate | 4-Nitrophenyl benzylcarbamate | 72%-94% | emerginginvestigators.orgemerginginvestigators.org |

| Various Amines | Activated p-Nitrophenyl Carbonates | N-Substituted Carbamates | Not specified | nih.govacs.org |

| DBU (Amidine base) | 1-Ethynylcyclohexyl p-nitrophenyl carbonate | ε-Caprolactam derived carbamate | 85% | nih.gov |

| Anilines | 4-Nitrophenyl chloroformate | Carbamate intermediates for urazoles | Not specified | researchgate.net |

Beyond direct carbamate synthesis, 4-nitrophenyl carbonates are key intermediates in the synthesis of isocyanates. researchgate.net This typically involves a two-step procedure where an amine is first converted to a 4-nitrophenyl carbamate. This stable intermediate is then subjected to cleavage, for example using a chlorosilane, which eliminates 4-nitrophenol and generates the highly reactive isocyanate. researchgate.net This method provides a pathway to isocyanates that avoids the direct use of highly toxic reagents like phosgene (B1210022). researchgate.net

Chemoselective Transformations Enabled by Chloromethyl (4-nitrophenyl) carbonate Analogues

The reactivity of carbonate compounds can be finely tuned by modifying their structure, leading to analogues with altered reactivity and selectivity. A prominent example is the comparison between a 4-nitrophenyl carbonate and its corresponding thionocarbonate analogue, where the carbonyl oxygen (C=O) is replaced by a sulfur atom (C=S). nih.gov

Kinetic studies on the aminolysis of 4-nitrophenyl phenyl carbonate versus 4-nitrophenyl phenyl thionocarbonate have revealed significant differences in their reaction profiles. nih.gov The thiono compound (the sulfur analogue) is generally less reactive towards strongly basic amines but demonstrates higher reactivity towards weakly basic amines. nih.gov This change in reactivity allows for chemoselectivity based on the nucleophile's basicity.

The mechanism of these reactions is proposed to be a stepwise process involving a tetrahedral intermediate. nih.gov Structural modification from C=O to C=S influences the rates of formation and breakdown of this intermediate. nih.gov

The table below summarizes the kinetic effects observed when modifying the electrophilic center from carbonate to thionocarbonate in reactions with primary amines. nih.gov

| Parameter | 4-Nitrophenyl Phenyl Carbonate (C=O) | 4-Nitrophenyl Phenyl Thionocarbonate (C=S) | Implication |

| Reactivity with strongly basic amines | Higher | Lower | The C=O group is more reactive toward strong nucleophiles. |

| Reactivity with weakly basic amines | Lower | Higher | The C=S group shows enhanced reactivity with weaker nucleophiles. |

| Rate of intermediate formation (k₁) | Higher | Lower | The initial nucleophilic attack is faster on the carbonyl carbon. |

| Ratio of forward to reverse reaction of intermediate (k₂/k₋₁) | Lower | Higher | The tetrahedral intermediate from the thionocarbonate is more likely to proceed to products than revert to reactants. |

This differential reactivity highlights how subtle changes to the carbonate structure can be exploited to control reaction outcomes and achieve chemoselectivity in complex molecular settings. The replacement of the C=O bond with the more polarizable C=S group results in a decrease in the initial rate of attack (k₁) but an increase in the ratio of the subsequent steps (k₂/k₋₁), ultimately altering which amines react most effectively. nih.gov

Computational Chemistry Investigations

Quantum Chemical Studies on Reaction Energetics

Quantum chemical calculations are pivotal for determining the energetics of reaction pathways, including the calculation of activation energies and reaction enthalpies. nih.gov These calculations can elucidate the feasibility of a proposed reaction mechanism. For reactions involving carbonates, such as nucleophilic substitution, quantum chemical methods can map out the potential energy surface, identifying the energy minima corresponding to reactants and products, as well as the high-energy transition states that connect them.

Studies on similar carbonates have shown that the nature of the substituents significantly influences the reaction energetics. The electron-withdrawing nitro group in the 4-nitrophenyl moiety is expected to lower the activation energy for nucleophilic attack by stabilizing the transition state and the leaving group.

Density Functional Theory (DFT) Applications in Mechanism Elucidation

Density Functional Theory (DFT) has become a primary tool for elucidating reaction mechanisms in organic chemistry due to its balance of accuracy and computational cost. scispace.comresearchgate.net DFT calculations can provide detailed information about the electronic structure of molecules and transition states, helping to understand bonding changes throughout a reaction.

In the context of chloromethyl (4-nitrophenyl) carbonate, DFT can be applied to:

Optimize Geometries: Determine the most stable three-dimensional structures of reactants, intermediates, transition states, and products.

Calculate Vibrational Frequencies: Confirm that optimized structures correspond to energy minima (reactants, products, intermediates) or first-order saddle points (transition states) on the potential energy surface.

Analyze Electron Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can reveal the partial charges on atoms, providing insight into the electrophilicity of the carbonyl carbon and the nucleophilicity of attacking species. A study on 4-nitrophenyl benzylcarbonate, a related compound, utilized DFT to calculate Mulliken charges, finding a significant positive partial charge on the carbonyl carbon, which correlates with its high reactivity towards nucleophiles.

Mechanistic investigations using DFT could, for example, distinguish between a concerted or a stepwise mechanism for a substitution reaction. By calculating the energies of all possible intermediates and transition states, the most likely reaction pathway can be identified.

Modeling of Nucleophilic Attack and Transition States

The nucleophilic attack on the carbonyl carbon is a key reaction of this compound. Computational modeling of this process involves locating the transition state structure for the addition of a nucleophile to the carbonyl group. Transition state theory provides the framework for understanding the kinetics of such reactions based on the properties of the transition state. unito.it

A typical transition state for the nucleophilic attack on a carbonate would feature an elongated bond between the nucleophile and the carbonyl carbon, and a partially formed bond. The geometry around the carbonyl carbon would be distorted from trigonal planar towards tetrahedral. DFT calculations can precisely determine the bond lengths and angles of this transient species.

For this compound, modeling would likely show that the presence of the electron-withdrawing 4-nitrophenyl group and the chloromethyl group influences the stability and structure of the transition state. The 4-nitrophenyl group can delocalize the developing negative charge on the oxygen atom of the carbonyl group in the transition state, thereby lowering its energy and accelerating the reaction.

Table 1: Representative Calculated Parameters for a Nucleophilic Attack on a Model Carbonate System (Illustrative)

| Parameter | Value | Description |

| Activation Energy (Ea) | 15-25 kcal/mol | Energy barrier for the formation of the tetrahedral intermediate. |

| C=O bond length (Reactant) | ~1.20 Å | Typical double bond length. |

| C-Nucleophile bond length (TS) | ~2.0-2.5 Å | Partially formed bond in the transition state. |

| C=O bond length (TS) | ~1.30-1.35 Å | Elongated carbonyl bond in the transition state. |

| Imaginary Frequency | ~ -200 to -500 cm⁻¹ | Confirms the structure as a true transition state. |

Note: The values in this table are illustrative and based on general computational studies of similar reactions. Specific values for this compound would require dedicated calculations.

Prediction of Reactivity and Selectivity Profiles

Computational chemistry can predict the reactivity of different sites within a molecule and the selectivity of reactions. For this compound, there are two primary electrophilic centers: the carbonyl carbon and the carbon of the chloromethyl group.

DFT-based reactivity indices, such as the Fukui function or local softness, can be calculated to predict which site is more susceptible to nucleophilic attack. It is generally expected that the carbonyl carbon is the harder electrophilic site, favoring reactions with hard nucleophiles, while the chloromethyl carbon is a softer electrophilic site, preferring soft nucleophiles.

Computational studies can also predict the regioselectivity and chemoselectivity of reactions with polyfunctional nucleophiles. By calculating the activation barriers for attack at different sites, the most favorable reaction pathway and the major product can be predicted. For instance, in a reaction with an amino alcohol, calculations could determine whether acylation will occur preferentially at the amino or the hydroxyl group.

Furthermore, the influence of the leaving group on reactivity can be systematically studied. By computationally modeling the reaction with different leaving groups (e.g., by replacing the 4-nitrophenyl group with other substituted phenyl groups), a quantitative relationship between the electronic properties of the leaving group and the reaction rate can be established, which is valuable for designing related reagents with tailored reactivity.

Advanced Spectroscopic Characterization in Research

Applications of UV-Visible Spectroscopy for Reaction Monitoring

UV-Visible spectroscopy is a powerful tool for monitoring chemical reactions involving chloromethyl (4-nitrophenyl) carbonate, primarily due to the chromophoric 4-nitrophenyl group. This technique is particularly effective in tracking reactions where the 4-nitrophenolate (B89219) anion is released.

Spectrophotometric Quantification of Product Formation

Reactions such as hydrolysis or nucleophilic substitution involving this compound often result in the liberation of 4-nitrophenol (B140041). emerginginvestigators.org In basic conditions, 4-nitrophenol is deprotonated to form the 4-nitrophenolate ion, which exhibits a strong absorbance in the visible region of the electromagnetic spectrum, typically around 400-413 nm. emerginginvestigators.org This distinct yellow-colored ion provides a clear spectroscopic marker for the progress of the reaction.

The concentration of the liberated 4-nitrophenolate, and thus the extent of the reaction, can be quantified using the Beer-Lambert Law. By measuring the absorbance of the reaction mixture at the λmax of the 4-nitrophenolate ion, researchers can determine its concentration at various time points. This method allows for a precise and continuous monitoring of product formation. A calibration curve, or Beer's Law plot, is typically generated using standard solutions of 4-nitrophenol at the same pH to ensure accurate quantification. semanticscholar.org

Kinetic Data Acquisition via Absorbance Monitoring

The change in absorbance over time directly correlates with the rate of the reaction. By continuously monitoring the increase in absorbance at the characteristic wavelength of the 4-nitrophenolate ion, detailed kinetic data can be acquired. emerginginvestigators.org This allows for the determination of reaction rates and rate constants.

Table 1: UV-Visible Spectroscopic Data for Reaction Monitoring

| Analyte | λmax (nm) | Molar Extinction Coefficient (ε) | Solvent/Conditions |

|---|

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Proton NMR (¹H NMR) Applications

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the 4-nitrophenyl group and the methylene (B1212753) protons of the chloromethyl group.

The 4-nitrophenyl group will exhibit a characteristic AA'BB' splitting pattern for its aromatic protons due to the strong electron-withdrawing nature of the nitro group and the carbonate linkage. The protons ortho to the nitro group (H-3 and H-5) are expected to be deshielded and appear as a doublet at a higher chemical shift (downfield) compared to the protons ortho to the carbonate oxygen (H-2 and H-6), which would also appear as a doublet. rsc.orghw.ac.uk

The methylene protons of the chloromethyl group (-O-CH₂-Cl) are situated between two electronegative atoms (oxygen and chlorine), which will cause a significant downfield shift. This signal is expected to appear as a singlet, as there are no adjacent protons to cause splitting. wikipedia.orgpdx.edu

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (ortho to -NO₂) | ~8.3 | Doublet | 2H |

| Aromatic (ortho to -OCOO-) | ~7.4 | Doublet | 2H |

Carbon-13 NMR (¹³C NMR) Applications

The ¹³C NMR spectrum, typically recorded with proton decoupling, will show a single peak for each unique carbon environment in the molecule.

The carbonyl carbon of the carbonate group is expected to have the most downfield chemical shift due to its sp² hybridization and bonding to two highly electronegative oxygen atoms. pressbooks.publibretexts.org The aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the substituents. The carbon attached to the nitro group (C-4) and the carbon attached to the carbonate oxygen (C-1) will be significantly deshielded. libretexts.org The carbons ortho and meta to the nitro group will also have distinct chemical shifts. The carbon of the chloromethyl group (-CH₂Cl) will be deshielded due to the attached oxygen and chlorine atoms. libretexts.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~150 - 155 |

| Aromatic (C-1, attached to -OCOO-) | ~154 |

| Aromatic (C-4, attached to -NO₂) | ~146 |

| Aromatic (C-2, C-6) | ~122 |

| Aromatic (C-3, C-5) | ~125 |

Mass Spectrometry (MS) Techniques for Molecular Identification

Mass spectrometry is a crucial technique for determining the molecular weight and confirming the elemental composition of this compound. It also provides valuable structural information through the analysis of fragmentation patterns.

The molecular ion peak (M⁺) would be observed in the mass spectrum, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound (231.00 g/mol for the most common isotopes ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Common fragmentation pathways for esters and related compounds involve cleavage at the bonds adjacent to the carbonyl group. chemistrynotmystery.comlibretexts.org For this compound, likely fragmentation would include the loss of the chloromethyl radical (•CH₂Cl) or the chloromethoxide radical (•OCH₂Cl). Another plausible fragmentation is the loss of carbon dioxide. The 4-nitrophenyl cation or related fragments would also be expected to be prominent in the spectrum.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | 231/233 | Molecular ion peak with isotopic pattern for one chlorine atom. |

| [M - Cl]⁺ | 196 | Loss of a chlorine radical. |

| [M - CH₂Cl]⁺ | 182 | Loss of a chloromethyl radical. |

| [C₇H₄NO₅]⁺ | 182 | Represents the 4-nitrophenyl carbonate radical cation. |

| [C₆H₄NO₃]⁺ | 138 | Represents the 4-nitrophenoxy radical. |

| [C₆H₄NO₂]⁺ | 122 | Loss of an oxygen atom from the 4-nitrophenoxy radical. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for the characterization of synthetic compounds, offering the ability to determine the elemental composition of a molecule with high confidence through accurate mass measurements. nih.gov Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass. nih.gov

For this compound (C₈H₆ClNO₅), HRMS analysis provides an exact mass that serves as a key identifier. The high mass accuracy, typically within a few parts per million (ppm), enables researchers to confirm the successful synthesis of the compound and rule out potential impurities. nih.gov The analysis is often performed using techniques like electrospray ionization (ESI), which generates gas-phase ions from the sample molecules. nih.gov

Predicted HRMS data, including collision cross-section (CCS) values which relate to the ion's shape and size in the gas phase, can be calculated for various adducts of the molecule. uni.lu These predictions are valuable for interpreting experimental data.

| Adduct Ion | Calculated m/z | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 232.00073 | 143.3 |

| [M+Na]⁺ | 253.98267 | 151.2 |

| [M+K]⁺ | 269.95661 | 145.5 |

| [M+NH₄]⁺ | 249.02727 | 161.1 |

| [M-H]⁻ | 229.98617 | 147.1 |

Table 1: Predicted High-Resolution Mass Spectrometry data for this compound adducts. Data sourced from PubChemLite. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. kuleuven.be This method is indispensable for analyzing the purity of this compound and for monitoring its presence in reaction mixtures. kuleuven.beresearchgate.net

In a typical LC-MS analysis, the compound is first injected into an LC system, where it travels through a column packed with a stationary phase. technologynetworks.com The choice of column and mobile phase is critical for achieving good separation. technologynetworks.com For a moderately polar compound like this compound, reversed-phase chromatography is commonly employed. chromatographyonline.comnih.govresearchgate.net This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape and ionization. technologynetworks.comnih.govresearchgate.net

As the separated components elute from the LC column, they are introduced into the mass spectrometer's ion source (e.g., ESI). chromatographyonline.com The mass spectrometer then separates the resulting ions based on their m/z ratio, providing both qualitative and quantitative information. chromatographyonline.com LC-MS is particularly useful for separating the target compound from starting materials, by-products, and degradation products, ensuring a comprehensive analysis of the sample's composition. kuleuven.be The combination of retention time from the LC and the mass spectrum from the MS provides a high degree of confidence in compound identification. kuleuven.be

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a vibrational spectroscopy technique used to identify the functional groups present in a molecule. youtube.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. By measuring the absorption of IR radiation, a spectrum is generated that acts as a molecular fingerprint, revealing the presence of characteristic functional groups. youtube.com

The IR spectrum of this compound exhibits several key absorption bands that confirm its structure. The most prominent peaks are associated with the carbonate, nitro, and aromatic groups. Analysis of related compounds, such as 4-nitrophenyl-4'-nitrobenzoate and other 4-nitrophenyl carbonates, provides a strong basis for assigning these characteristic frequencies. emerginginvestigators.orgresearchgate.net

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Significance |

|---|---|---|---|

| C=O (Carbonate) | Stretching | ~1750-1770 | Confirms the presence of the carbonate ester group. This is often a strong, sharp peak. emerginginvestigators.orgresearchgate.net |

| NO₂ (Nitro Group) | Asymmetric Stretching | ~1520-1530 | Characteristic strong absorption indicating the nitro functionality. emerginginvestigators.orgresearchgate.net |

| NO₂ (Nitro Group) | Symmetric Stretching | ~1340-1350 | A second strong peak confirming the nitro group. emerginginvestigators.orgresearchgate.net |

| C-O (Ester) | Stretching | ~1200-1230 | Indicates the single bond stretch of the carbonate ester linkage. emerginginvestigators.org |

| C-Cl (Chloromethyl) | Stretching | ~650-800 | Confirms the presence of the chloromethyl group. |

| Aromatic C=C | Stretching | ~1600 and ~1490 | Indicates the presence of the benzene (B151609) ring. emerginginvestigators.org |

Table 2: Key Infrared (IR) absorption bands for the functional group identification of this compound.

Advanced Spectroscopic Methods in Mechanistic Studies

Beyond simple characterization, advanced spectroscopic methods are crucial for investigating the reaction mechanisms involving this compound. Techniques like in-situ spectroscopy allow researchers to monitor reactions in real-time, providing valuable kinetic and mechanistic data.

One powerful technique is in situ Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy. This method can track the concentration of reactants, intermediates, and products throughout a chemical transformation by monitoring changes in their characteristic IR absorption bands. mdpi.com For example, in reactions where this compound is consumed, the disappearance of its strong carbonyl (C=O) peak around 1760 cm⁻¹ can be quantitatively monitored to determine reaction rates. mdpi.com

UV-visible spectroscopy is another valuable tool, particularly for reactions involving the 4-nitrophenyl group. The 4-nitrophenolate ion, which is formed when the 4-nitrophenyl carbonate acts as a leaving group under basic conditions, has a strong, characteristic absorbance in the visible region (around 400-415 nm). emerginginvestigators.org This colorimetric change allows for the convenient spectroscopic monitoring of reaction kinetics, as the rate of formation of the yellow-colored 4-nitrophenolate corresponds directly to the rate of the reaction. emerginginvestigators.org Such studies have been used to compare the hydrolysis rates of various 4-nitrophenyl carbonates and carbamates, providing insight into their relative reactivity. emerginginvestigators.org These mechanistic insights are vital for optimizing reaction conditions and for the rational design of new chemical processes. rsc.org

Future Research Directions and Emerging Applications

Development of Greener Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic processes to minimize environmental impact. chemistryjournals.net Traditional synthesis routes often rely on hazardous reagents and volatile organic solvents, which contribute to pollution. chemistryjournals.netnih.gov Future research into the synthesis of Chloromethyl (4-nitrophenyl) carbonate will likely focus on adopting greener practices.

Key strategies may include:

Use of Alternative Solvents: Replacing conventional solvents with more environmentally benign options like water, ionic liquids, or supercritical fluids is a primary goal of green chemistry. chemistryjournals.net

Catalytic Processes: Developing catalytic processes can reduce waste and improve atom economy, as demonstrated in greener routes for commercial drugs like ibuprofen. chemistryjournals.net

Renewable Resources: While the core structure of this compound is derived from petrochemical sources, future innovations might explore bio-based feedstocks for the synthesis of its precursors.

Energy Efficiency: Employing energy-efficient methods such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. chemistryjournals.netnih.gov

The overarching aim is to design synthetic pathways that reduce the generation of hazardous substances, thereby creating safer and more sustainable chemical processes. chemistryjournals.net

Exploration of Novel Catalytic Systems

Catalysis is fundamental to modern chemical synthesis, and the development of novel catalytic systems represents a significant opportunity to improve the synthesis of compounds like this compound. Research is moving towards catalysts that offer higher efficiency, selectivity, and sustainability.

Future directions in this area include:

Advanced Homogeneous Catalysis: While traditional metal-based catalysts are effective, research is ongoing to develop systems with greater precision and lower environmental impact. For instance, new palladium-based catalytic systems are being designed for complex one-pot reactions, which could be adapted for carbonate synthesis. mdpi.com

Heterogeneous Catalysis: The use of solid catalysts, which can be easily recovered and reused, is a key trend. sciencedaily.com Materials like metal-organic frameworks (MOFs) have shown promise in the synthesis of other cyclic carbonates from CO2 and epoxides, suggesting potential applicability. mdpi.com

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions. While not yet applied to this compound directly, the success of biocatalysis in producing pharmaceuticals like artemisinin (B1665778) highlights its potential. chemistryjournals.net

Organocatalysis: This field has become a major pillar of catalysis, using small organic molecules to drive reactions. beilstein-journals.org Machine learning is increasingly being used to accelerate the discovery and optimization of new organocatalysts, a strategy that could be applied to reactions involving carbonate intermediates. beilstein-journals.org

Expansion of Applications in Complex Chemical Synthesis

This compound's precursor, 4-nitrophenyl chloroformate, is a versatile reagent used to create carbonates and carbamates, which are crucial functional groups in many synthetic pathways. nbinno.comnbinno.com The presence of the chloromethyl group offers additional reactive possibilities, making the title compound a valuable tool for constructing complex molecules.

Future applications are expected in:

Pharmaceutical Synthesis: The carbonate functional group is a key component in many active pharmaceutical ingredients (APIs). The reactivity of the 4-nitrophenyl group allows for its displacement by nucleophiles like amines or alcohols to form stable carbamate (B1207046) or carbonate linkages under mild conditions. nbinno.comemerginginvestigators.org

Peptide Synthesis: Activated esters derived from reagents like 4-nitrophenyl chloroformate are used to form peptide bonds, a fundamental step in creating peptide-based therapeutics. nbinno.com

Protecting Group Chemistry: The 4-nitrophenyl carbonate group can serve as a base-labile protecting group for alcohols and amines. emerginginvestigators.org Its removal under specific basic conditions releases 4-nitrophenol (B140041), which has a distinct yellow color, allowing for spectroscopic monitoring of the deprotection step. emerginginvestigators.org This feature is particularly useful in multi-step synthesis where precise control and reaction tracking are essential.

Synthesis of Polymers and Materials: The reactivity of the compound could be harnessed in polymerization reactions to create novel polycarbonates or other functional polymers.

The compound's ability to act as a bifunctional linker—reacting at both the chloromethyl and carbonate sites—opens avenues for creating intricate molecular architectures.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, offers significant advantages in terms of safety, efficiency, and scalability. researchgate.netmdpi.com This technology is particularly well-suited for the synthesis and application of highly reactive intermediates like this compound.

Potential benefits and research directions include:

Enhanced Safety and Control: Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters and minimizing the risks associated with exothermic reactions or unstable intermediates. researchgate.net

Improved Efficiency and Purity: The rapid mixing and controlled residence times in flow systems can lead to higher yields and purer products, reducing the need for extensive purification steps. researchgate.netmdpi.com

Automated Multistep Synthesis: Integrating flow reactors with automated control systems enables the seamless execution of complex, multi-step synthetic sequences without the need to isolate intermediates. mdpi.combeilstein-journals.org This approach is revolutionizing the production of APIs. nih.gov

Scalability: Processes developed on a laboratory-scale flow system can often be scaled up for industrial production more efficiently and reliably than traditional batch processes. researchgate.net

The integration of this compound chemistry with automated flow platforms could accelerate the discovery of new molecules and streamline the manufacturing of fine chemicals and pharmaceuticals. beilstein-journals.org

Advanced Mechanistic Insights through Combined Experimental and Theoretical Approaches

A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions and designing more efficient synthetic strategies. Future research will likely combine advanced experimental techniques with computational modeling to elucidate the behavior of this compound in various reactions.

Key approaches include:

Kinetic Studies: Experimental techniques like UV-visible spectrophotometry can be used to follow the kinetics of reactions involving the 4-nitrophenyl carbonate group. emerginginvestigators.orgnih.gov By monitoring the release of the 4-nitrophenolate (B89219) ion, researchers can determine reaction rates and understand how factors like pH, solvent, and nucleophile basicity influence the reaction pathway. emerginginvestigators.orgnih.govresearchgate.net

Computational Chemistry: Theoretical methods such as Density Functional Theory (DFT) can provide valuable insights into the electronic structure of molecules and the energetics of reaction pathways. emerginginvestigators.org For example, DFT calculations have been used to rationalize the faster hydrolysis rate of 4-nitrophenyl carbonates compared to carbamates by analyzing the charge distribution on the carbonyl carbon. emerginginvestigators.org

Combined Approaches: The most powerful insights are often gained by combining experimental data with theoretical calculations. This synergy allows for the validation of computational models and provides a more complete picture of the reaction mechanism, including the structure of transition states and intermediates.

These advanced studies will enable chemists to predict the reactivity of this compound with greater accuracy and to tailor its use for specific, highly selective chemical transformations.

Q & A

Q. Advanced Hazard Mitigation

- Decomposition Risks : The chloromethyl group releases HCl upon hydrolysis. Use corrosion-resistant reactors (e.g., glass-lined steel) and scrubbers to neutralize HCl vapors .

- Thermal Stability : Avoid temperatures >100°C to prevent exothermic decomposition. Differential scanning calorimetry (DSC) can assess thermal runaway risks .

How does this compound compare to other active carbonates in polymer conjugation?

Advanced Application Focus

Unlike less reactive carbonates (e.g., methyl carbonate), the 4-nitrophenoxy group enhances electrophilicity, enabling faster conjugation with nucleophiles (e.g., polyamidoamine dendrimers). Kinetic studies show a 10-fold increase in acylation rates compared to non-nitrophenyl analogs .

What are the limitations of using this compound in multistep syntheses?

Q. Advanced Workflow Challenges

- Competing Reactions : The nitro group may undergo unintended reductions (e.g., catalytic hydrogenation) in later steps. Protect nitro groups with temporary blocking agents (e.g., benzyl ethers) .

- Solvent Compatibility : Polar aprotic solvents (e.g., DMF) stabilize the carbonate but may leach impurities from reaction vessels. Pre-treat equipment with silanizing agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.